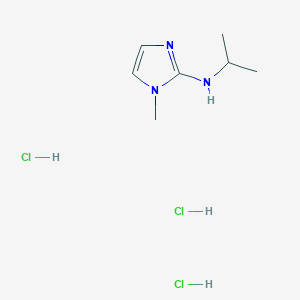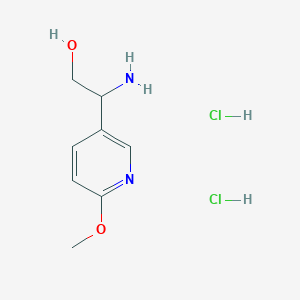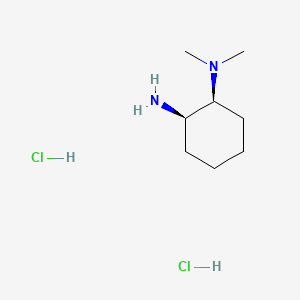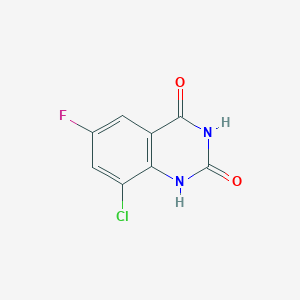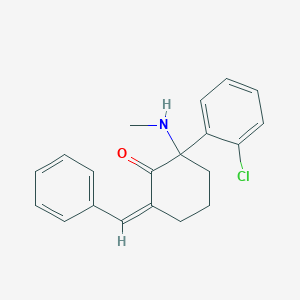
2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one is a synthetic organic compound that belongs to the class of cyclohexanone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one typically involves multiple steps, including the formation of the cyclohexanone core, introduction of the chlorophenyl and methylamino groups, and the formation of the phenylmethylidene moiety. Common reagents used in these reactions include chlorinating agents, amines, and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized synthetic routes that maximize yield and minimize by-products. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one include other cyclohexanone derivatives with different substituents. Examples include:
- 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one
- 2-(2-Chlorophenyl)-2-(ethylamino)-6-(phenylmethylidene)cyclohexan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H20ClNO |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
(6Z)-6-benzylidene-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C20H20ClNO/c1-22-20(17-11-5-6-12-18(17)21)13-7-10-16(19(20)23)14-15-8-3-2-4-9-15/h2-6,8-9,11-12,14,22H,7,10,13H2,1H3/b16-14- |
Clé InChI |
NMIRKZWCHKQRAV-PEZBUJJGSA-N |
SMILES isomérique |
CNC1(CCC/C(=C/C2=CC=CC=C2)/C1=O)C3=CC=CC=C3Cl |
SMILES canonique |
CNC1(CCCC(=CC2=CC=CC=C2)C1=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


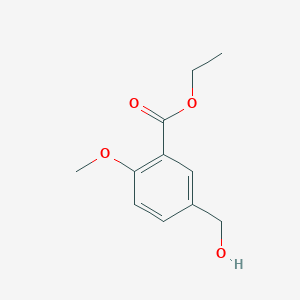

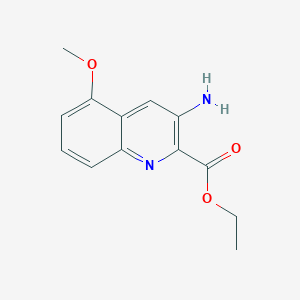
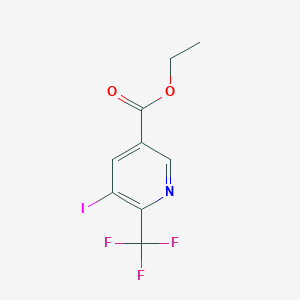
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)
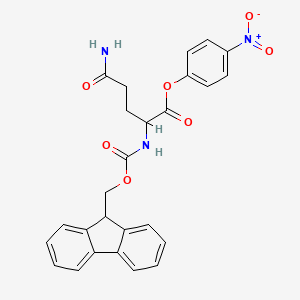
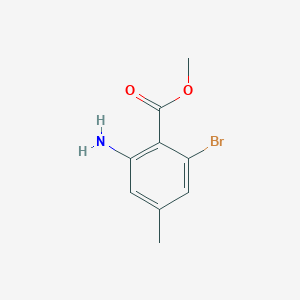

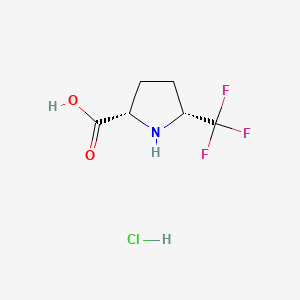
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
